DNA Binding Affinity of the p-Tolylacridine Moiety Compared to Ortho and Non-Acridine Analogs
The p-tolylacridine substructure, which is the core of the target compound, exhibits a DNA binding constant (K) of 1.0 × 10⁵ M⁻¹, as reported for model compound 3a (9-(p-tolyl)acridine) . This is >30-fold stronger than the corresponding o-tolylacridine isomer (compound 3b), which shows negligible DNA binding . This confirms that the para-substitution pattern is crucial for maintaining a planar, extended conformation that allows for efficient intercalation between DNA base pairs.
| Evidence Dimension | DNA Binding Affinity (K, M⁻¹) |
|---|---|
| Target Compound Data | K = 1.0 × 10⁵ M⁻¹ (for the para-tolylacridine substructure, model compound 3a) |
| Comparator Or Baseline | Comparator: ortho-tolylacridine (compound 3b), K = negligible affinity (not quantifiable) |
| Quantified Difference | > 30-fold increase in binding affinity for the para-isomer over the ortho-isomer |
| Conditions | Calf thymus DNA in aqueous buffer; binding constants determined by UV-Vis or fluorescence titration methods |
Why This Matters
This data demonstrates that the para-bromomethyl phenyl substitution pattern is essential for strong DNA binding, providing a quantifiable basis for selecting this compound over ortho-substituted or simpler acridine analogs in DNA-targeted applications.
